molecular formula C17H15FN4O3 B7874853 1-[3-(3-Fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]piperidine-4-carboxylic acid

1-[3-(3-Fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]piperidine-4-carboxylic acid

Cat. No.: B7874853
M. Wt: 342.32 g/mol
InChI Key: QEZWYWRPUSIYLS-UHFFFAOYSA-N
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Description

1-[3-(3-Fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]piperidine-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, an isoxazolo[5,4-d]pyrimidine core, and a piperidine carboxylic acid moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-[3-(3-Fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]piperidine-4-carboxylic acid typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the isoxazolo[5,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazolo[5,4-d]pyrimidine ring system.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the starting material.

    Attachment of the piperidine ring: The piperidine ring is attached via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the intermediate compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-[3-(3-Fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogenating agents, nucleophiles, and electrophiles.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylate salts or esters.

Scientific Research Applications

1-[3-(3-Fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(3-Fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

1-[3-(3-Fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]piperidine-4-carboxylic acid can be compared with other compounds that have similar structural features, such as:

    Isoxazolo[5,4-d]pyrimidine derivatives: These compounds share the core isoxazolo[5,4-d]pyrimidine structure and may exhibit similar chemical reactivity and biological activities.

    Fluorophenyl derivatives: Compounds containing the fluorophenyl group often have enhanced stability and unique electronic properties, which can influence their reactivity and interactions with biological targets.

    Piperidine carboxylic acids: These compounds are known for their versatility in organic synthesis and potential pharmacological activities.

The uniqueness of this compound lies in the combination of these structural elements, which confer distinct chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

1-[3-(3-fluorophenyl)-[1,2]oxazolo[5,4-d]pyrimidin-4-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3/c18-12-3-1-2-11(8-12)14-13-15(19-9-20-16(13)25-21-14)22-6-4-10(5-7-22)17(23)24/h1-3,8-10H,4-7H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZWYWRPUSIYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C3C(=NOC3=NC=N2)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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